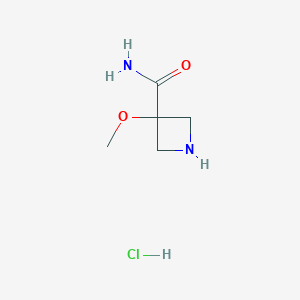

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader family of pyridazinone derivatives, which have been explored for their potential in various fields of chemistry and pharmacology. Due to the specificity of your request, we will focus on its chemical synthesis, molecular structure analysis, chemical reactions, and properties without delving into its pharmacological applications or side effects.

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those similar to the specified compound, typically involves several key steps. These can include Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and various condensation reactions to introduce different substituents onto the pyridazinone core. An example process described involves the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives through such methods (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by X-ray diffraction studies, which help in understanding the crystalline structure and molecular geometry. These studies are crucial for determining the compound's conformation and its interactions at the molecular level. While specific data on "4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone" is not directly mentioned, similar compounds have been analyzed to confirm their structures spectroscopically and via crystallography (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including dehydrogenation, condensation with aldehydes, and reactions with secondary amines to form N-dialkylaminomethyl derivatives. These reactions are influenced by the compound's functional groups and the presence of substituents on the pyridazinone ring. The chloro derivative, for instance, exhibits reactivity towards sodium azide, benzyl amine, and anthranilic acid, demonstrating the versatility of the pyridazinone scaffold in chemical synthesis (Soliman & El-Sakka, 2011).

Wissenschaftliche Forschungsanwendungen

Pyridazinone Compounds and Their Biological Activities

Pyridazinone derivatives, including compounds with structural similarities to 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been extensively studied for their biological activities. These compounds display a wide range of pharmacological properties, including anti-inflammatory, antidiabetic, anticancer, and antioxidant activities. For instance, certain pyridazinone compounds have been identified as potent and selective COX-2 inhibitors, suggesting potential applications in the treatment of pain and inflammation associated with arthritis (Asif, 2016). Similarly, chromone derivatives, which share a core structural motif with pyridazinones, have been recognized for their antioxidant potential, capable of neutralizing active oxygen species and thereby mitigating cell impairment leading to various diseases (Yadav et al., 2014).

Synthetic Approaches and Chemical Transformations

Research has also focused on the synthetic methodologies for constructing pyridazinone frameworks and exploring their chemical transformations. These studies provide valuable insights into the versatility of the pyridazinone scaffold for the development of new compounds with enhanced biological activities. For example, various synthetic protocols have been developed for the synthesis of pyridazine and pyridazinone analogues, highlighting the importance of these compounds in relation to cardiovascular system properties (Jakhmola et al., 2016).

Environmental Impact and Treatment

Moreover, the environmental impact of related compounds, such as phenoxy herbicides, has been a subject of study, particularly focusing on their sorption to soil and organic matter. Understanding the behavior of these compounds in the environment is crucial for assessing their ecological risks and developing effective remediation strategies (Werner et al., 2012).

Eigenschaften

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-16(14)10-7-15-17(12(18)11(10)13)8-3-5-9(19-2)6-4-8/h3-7H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPBWUVPDRWLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)

![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)